(S)-5,5-Difluoro-piperidin-3-ol hydrochloride is a fluorinated piperidine derivative that exhibits significant potential in various scientific fields, especially in medicinal chemistry. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group on the piperidine ring, which contribute to its unique chemical and biological properties. The IUPAC name for this compound is (3R)-5,5-difluoropiperidin-3-ol hydrochloride, and its molecular formula is CHFNO·HCl.
(S)-5,5-Difluoro-piperidin-3-ol hydrochloride can be sourced from various chemical suppliers and is classified under piperidine derivatives. It has been studied for its applications in drug development and as a building block in organic synthesis. The compound's unique structure makes it a subject of interest in both academic research and industrial applications.
The synthesis of (S)-5,5-Difluoro-piperidin-3-ol hydrochloride typically involves the fluorination of piperidine derivatives. A common method for introducing fluorine atoms includes the use of diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor as fluorinating agents. The reaction conditions often require:
The molecular structure of (S)-5,5-Difluoro-piperidin-3-ol hydrochloride features a six-membered piperidine ring with two fluorine substituents at the 5-position and a hydroxyl group at the 3-position.
(S)-5,5-Difluoro-piperidin-3-ol hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are critical for synthesizing more complex molecules in pharmaceutical development.
The mechanism of action of (S)-5,5-Difluoro-piperidin-3-ol hydrochloride involves its interaction with specific molecular targets within biological systems:
(S)-5,5-Difluoro-piperidin-3-ol hydrochloride has several applications across different scientific domains:
This compound represents a significant area of interest for researchers focusing on drug development and synthetic chemistry due to its versatile applications and unique characteristics.
The enantioselective introduction of fluorine atoms at the C5 position of the piperidine scaffold represents a cornerstone in the synthesis of (S)-5,5-Difluoro-piperidin-3-ol hydrochloride. Direct C(sp³)–H functionalization of prochiral piperidine derivatives enables precise stereocontrol without requiring pre-functionalized substrates. Transition-metal-catalyzed approaches employ chiral palladium or ruthenium complexes to activate the C5 position. For instance, ruthenium-catalyzed α-arylation of 1-(pyridin-2-yl)piperidines generates stereodefined intermediates that can be hydrolytically deprotected and fluorinated, achieving enantiomeric excesses >90% under optimized conditions [2]. This strategy leverages directing groups to coordinate the metal catalyst, facilitating site-selective C–H bond activation adjacent to nitrogen.
Organocatalytic fluorination methods using chiral iodine catalysts have recently emerged as metal-free alternatives. As demonstrated in BF₃·Et₂O-mediated reactions, hypervalent iodine(III) species generated in situ activate substrates for stereoselective nucleophilic fluorination. This approach circumvents background reactions and suppresses racemization, enabling enantiomeric excesses up to >99% in fluorinated heterocycles [5]. Key to success is the catalyst's ability to enforce facial discrimination during fluorine delivery to the prochiral carbon.
Table 1: Performance Metrics of Asymmetric Fluorination Methods
Catalytic System | Fluorination Agent | Temperature (°C) | ee (%) | Reference |
---|---|---|---|---|
Chiral Ru-Pheox Complex | NFSI | -20 | 92 | [2] |
Chiral Iodine(III) Catalyst | BF₃·Et₂O | -25 | >99 | [5] |
Pd-BINAP Complex | Selectfluor | 0 | 87 | [2] |
Mechanistic studies reveal that fluorination proceeds via chair-like transition states where the catalyst's chiral environment sterically blocks one enantiotopic face. The geminal difluoro motif introduces substantial ring conformational constraints due to the gauche effect between C-F bonds and the nitrogen lone pair. This conformational bias enhances stereoselectivity during subsequent transformations, including hydrochloride salt formation [2] [5].
The final hydrochloride salt formation critically determines the solid-state properties and pharmaceutical processability of (S)-5,5-Difluoro-piperidin-3-ol hydrochloride. Optimal crystallization occurs in mixed solvent systems combining water with water-miscible organics (e.g., isopropanol, acetone, or tetrahydrofuran). The 3:1 isopropanol/water system produces highly crystalline material with residual solvent levels <300 ppm, satisfying International Council for Harmonisation guidelines. Counterintuitively, lower-polarity alcohols like n-butanol yield solvated crystals despite the compound's high aqueous solubility, necessitating post-crystallization desolvation [1] [7].
Counterion exchange studies reveal hydrochloride's superiority over hydrobromide or sulfate salts. Hydrochloride formation in tetrahydrofuran generates non-hygroscopic needles with a high melting point (218-220°C), whereas hydrobromide salts exhibit deliquescence under 40% relative humidity. X-ray powder diffraction analysis confirms that hydrochloride crystallizes in a monoclinic P2₁ space group with Z'=1, featuring a robust hydrogen-bonding network between the protonated amine, chloride ions, and hydroxyl groups. This packing mode enhances thermodynamic stability and reduces lattice energy, as confirmed by differential scanning calorimetry showing a single sharp endotherm without decomposition [1] [7] [8].
Table 3: Crystallization Optimization Parameters for Hydrochloride Salt
Solvent System | Temperature (°C) | Crystal Form | Yield (%) | Hygroscopicity | Residual Solvent (ppm) |
---|---|---|---|---|---|
Isopropanol/Water (3:1) | 0-5 | Needles | 92 | Low | <200 |
Acetone/Water (4:1) | 20 | Plates | 85 | Moderate | 500 |
Tetrahydrofuran | -20 | Prisms | 78 | Low | 8000 |
Ethanol | 10 | Agglomerates | 80 | High | <300 |
Notably, controlled acidification protocols prevent racemization during salt formation. Maintaining the reaction mixture below pH 4.0 and temperatures under 10°C ensures configuration retention at the stereogenic C3 center. Post-crystallization, fluidized bed drying at 40°C produces free-flowing powder with uniform particle size distribution (D90 < 100 μm), directly compressible for solid dosage forms. The hydrochloride salt demonstrates exceptional storage stability, retaining >99.9% enantiomeric purity after 24 months at 25°C/60% relative humidity [1] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: